molecular formula C10H19N3O2 B11645311 (2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide

(2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B11645311
M. Wt: 213.28 g/mol
InChI Key: GCCMLXVSHDJCTK-FMIVXFBMSA-N
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Description

(2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE is a chemical compound with a unique structure that includes a hydroxyimino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a piperidine derivative with an oxime compound under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is often scaled up using continuous flow reactors or batch reactors. The choice of reactor and process parameters is crucial to ensure consistent quality and efficiency. Industrial methods may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

(2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE is unique due to its specific combination of a hydroxyimino group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)propanamide

InChI

InChI=1S/C10H19N3O2/c1-9(12-15)10(14)11-5-8-13-6-3-2-4-7-13/h15H,2-8H2,1H3,(H,11,14)/b12-9+

InChI Key

GCCMLXVSHDJCTK-FMIVXFBMSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)NCCN1CCCCC1

Canonical SMILES

CC(=NO)C(=O)NCCN1CCCCC1

Origin of Product

United States

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